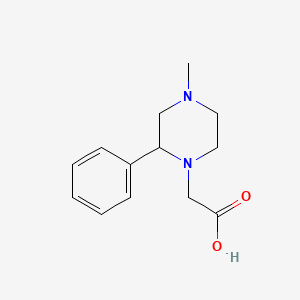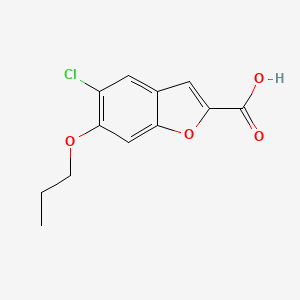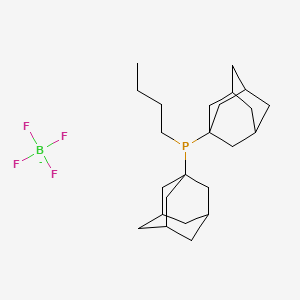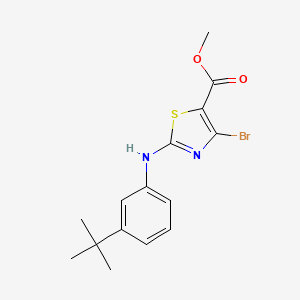![molecular formula C17H16N2O4 B11814709 2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)
2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸是一种复杂的有机化合物 ,属于苯并咪唑 家族。苯并咪唑以其多样的生物活性而闻名,常被用于药物化学中的药物开发。这种特定化合物具有一个苯并咪唑核心,苯环上带有乙氧基和甲氧基取代基,以及一个羧酸基团。
准备方法
合成路线和反应条件
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸的合成通常涉及多步有机反应。一种常见的方法包括在酸性条件下,邻苯二胺与适当的羧酸衍生物缩合,形成苯并咪唑核心。乙氧基和甲氧基取代基可以通过亲电芳香取代反应引入。
工业生产方法
这种化合物的工业生产可能涉及优化的合成路线,以确保高产率和纯度。这通常包括使用催化剂和控制的反应条件来促进目标产物的形成。重结晶和色谱等技术用于纯化最终化合物。
化学反应分析
反应类型
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除含氧基团或还原双键。
取代: 亲电和亲核取代反应可用于取代分子内的特定原子或基团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 常用的试剂包括卤素(例如,溴、氯)和亲核试剂(例如,胺、硫醇)。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或烷烃。取代反应可能导致具有不同官能团的各种衍生物。
科学研究应用
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构件,以及配位化学中的配体。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌、抗真菌和抗癌特性。
医学: 正在进行的研究探索其作为治疗各种疾病的治疗剂的潜力。
工业: 它被用于开发新材料以及作为合成其他化合物的中间体。
作用机制
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。苯并咪唑核心可以与酶和受体结合,抑制其活性或改变其功能。这种相互作用会导致各种生物学效应,例如抑制细胞生长或诱导癌细胞凋亡。
相似化合物的比较
类似化合物
- 2-(4-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸
- 2-(4-乙氧基苯基)-1H-苯并[d]咪唑-6-羧酸
- 2-(4-甲氧基-3-乙氧基苯基)-1H-苯并[d]咪唑-6-羧酸
独特性
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸的独特性在于苯环上乙氧基和甲氧基取代基的特定组合,这会影响其化学反应性和生物活性。这种独特性使它成为各种科学领域研究和开发的宝贵化合物。
属性
分子式 |
C17H16N2O4 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC 名称 |
2-(4-ethoxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4/c1-3-23-14-7-5-10(9-15(14)22-2)16-18-12-6-4-11(17(20)21)8-13(12)19-16/h4-9H,3H2,1-2H3,(H,18,19)(H,20,21) |
InChI 键 |
LHXUAWIXLPPKEF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)


![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)



![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)
